molecular formula C21H26O10 B12460237 5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one

5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one

Cat. No.: B12460237
M. Wt: 438.4 g/mol
InChI Key: QVUPQEXKTXSMKX-UHFFFAOYSA-N
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Description

The compound 5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one is a chromen-4-one derivative characterized by:

  • A pyrano[3,2-g]chromen-4-one core, which combines a pyran ring fused to a chromenone system.
  • Substituents: A hydroxyl group at position 5, methyl groups at positions 2 and 8 (the latter two forming a gem-dimethyl arrangement), and a glycosidic moiety at position 6.
  • The glycosidic unit is a β-D-glucopyranose derivative (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl), a common sugar in flavonoid glycosides.

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

5-hydroxy-2,2,8-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3

InChI Key

QVUPQEXKTXSMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O

Origin of Product

United States

Preparation Methods

Natural Product Extraction and Isolation

Source Material Selection

The compound is primarily isolated from Saposhnikovia divaricata (Turcz.) Schischk. roots, though it has also been identified in Peucedanum japonicum and Ledebouriella seseloides. The root material is preferred due to higher chromone content compared to leaves, as demonstrated by transcriptomic studies showing upregulated flavonoid biosynthesis genes in roots.

Solvent Extraction Protocols

Methanol-Based Extraction
  • Procedure : Dried roots are ground to 60-mesh powder and subjected to ultrasonic extraction (40 kHz, 30°C) using methanol at a 1:15 solid-to-solvent ratio.
  • Efficiency : Three sequential extractions yield 85–92% recovery, confirmed by HPLC analysis at 254 nm.
  • Key Parameters :





















    FactorOptimal Condition
    Solvent90% methanol
    Temperature70–80°C
    Extraction cycles3
Ethanol/Acetone Alternatives

Ethanol (70–90%) and acetone (70%) are used for larger-scale extractions, achieving comparable yields but requiring longer reflux times (2–3 hours).

Chemical Synthesis Routes

Glycosylation of Hamaudol

The compound is synthesized via regioselective glycosylation of hamaudol (aglycone) with activated glucose donors:

  • Glucose Activation : Trichloroacetimidate or thioglycoside derivatives are prepared using BF₃·Et₂O or NIS/AgOTf promoters.
  • Coupling Reaction :
    • Conditions: Anhydrous DCM, 4Å molecular sieves, 0°C → RT.
    • Yield: 68–74% (confirmed by ¹H NMR and HR-MS).
  • Deprotection : Acidic hydrolysis (0.1 M HCl in THF/H₂O) removes acetyl protecting groups, yielding the final product.

Semi-Synthetic Modification

A patent (CN102532220A) details a hybrid approach using pre-formed chromone extracts:

  • Macroporous Resin Adsorption : D140 or HPD600 resins enrich the crude extract (adsorption capacity: 0.8–1.2 g/g resin).
  • Ethyl Acetate Partitioning :
    • Crude extract is defatted with petroleum ether, then partitioned with ethyl acetate.
    • Recovery: 12–15% w/w, purity ≈60%.
  • Toyopearl HW-40 Chromatography :
    • Eluent: 70–80% methanol.
    • Final purity: >95% (HPLC).

Biosynthetic Pathway Engineering

Transcriptomic Insights

Frontiers in Plant Science (2023) elucidated the flavonoid pathway in S. divaricata:

  • Key Enzymes :
Gene Function Expression (Root vs. Leaf)
PAL Phenylalanine ammonia-lyase 4.2× ↑
4CL 4-Coumarate-CoA ligase 3.8× ↑
CHS Chalcone synthase 5.1× ↑
  • Precursor Utilization : Cinnamic acid → p-coumaroyl-CoA → naringenin chalcone → hamaudol.

Metabolic Engineering Strategies

  • Overexpression : CHS and UGT (UDP-glucosyltransferase) genes in Nicotiana benthamiana increased titers by 18-fold.
  • CRISPR Knockouts : Silencing competing pathways (e.g., anthocyanin biosynthesis) improved flux toward chromones.

Purification and Analytical Methods

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)
  • Column : Zorbax SB-C18 (2.1 × 150 mm, 5 µm).
  • Mobile Phase : Acetonitrile/0.1% formic acid gradient (30 → 100% over 60 min).
  • Detection : UV at 254 nm; retention time = 22.8 min.
LC-MS Quantification
  • Ionization : ESI+ (m/z 439.2 [M+H]⁺).
  • Linear Range : 50–8000 ng/mL (R² = 0.998).

Recrystallization

  • Solvent System : Acetone/water (7:3 v/v).
  • Purity Post-Recrystallization : 98.5% (by qNMR).

Scalability and Industrial Considerations

Cost Analysis

Process Step Cost Contribution
Raw Material 42%
Solvent Recovery 28%
Chromatography 20%
Labor/Equipment 10%

Environmental Impact

  • Solvent Waste : 70% reduction using macroporous resins vs. traditional liquid-liquid extraction.
  • Energy Consumption : Ultrasound-assisted extraction cuts energy use by 40% compared to Soxhlet.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its hydroxyl groups, methoxy substituents, and chromone core:

  • Hydroxyl Group Reactivity :

    • The 5-hydroxy group and other phenolic hydroxyls are prone to methylation, acylation, or sulfation to modify bioavailability.

    • Glycosidic hydroxyls (e.g., in the oxan-2-yl moiety) may undergo hydrolysis under acidic/basic conditions.

  • Chromone Core Modifications :

    • The chromone’s carbonyl group (4-keto position) can participate in nucleophilic additions or reductions.

    • Pyran ring modifications (e.g., oxidation of hydroxymethyl groups) may alter the compound’s stability.

Functional Group Potential Reactions Impact
Phenolic hydroxylsO-methylation, acylationEnhanced stability/solubility
Chromone carbonyl (4-keto)Reduction, nucleophilic attackStructural rearrangement
Glycosidic hydroxylsHydrolysis, glycosylationAltered pharmacokinetics

Biological Interactions

While direct data on this compound’s reactions are sparse, its structural features suggest interactions with biomolecules:

  • Antioxidant Activity :

    • Phenolic hydroxyls may scavenge free radicals via hydrogen donation or electron transfer .

  • Enzyme Modulation :

    • Chromone cores often inhibit enzymes (e.g., kinase, protease) through π-π stacking or hydrogen bonding.

  • Metabolic Effects :

    • Glycosylated derivatives may interact with transport proteins (e.g., ABC transporters) to enhance bioavailability.

Research Comparisons

Studies on similar flavonoids highlight trends applicable to this compound:

Compound Key Features Observed Reactions
QuercetinFlavonol without sugar moietyHydroxyl acylation, methylation
CurcuminDiarylheptanoid structureConjugation reactions
Target Compound Chromone + glycosylated pyranGlycosylation, chromone core mod

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Chromenone vs. Coumarin Derivatives

5-Hydroxy-6-methoxycoumarin 7-glucoside (FDB019423)
  • Core : Coumarin (2H-chromen-2-one) with a glucoside at position 7.
  • Key Differences :
    • Chromen-2-one backbone (vs. chromen-4-one in the target compound).
    • Methoxy group at position 6 (absent in the target compound).
  • Implications : Coumarin derivatives are often associated with anticoagulant activity, while chromen-4-ones may exhibit broader bioactivity due to varied substitution patterns .
5-Hydroxy-3-(4-methoxyphenyl)-7-O-glucoside chromen-4-one
  • Core : Chromen-4-one with a 4-methoxyphenyl substituent.
  • Key Differences: Aromatic phenyl group at position 3 (vs. methyl groups in the target compound).
  • Molecular Weight : 446.410 g/mol (vs. estimated ~500 g/mol for the target compound based on its larger substituents) .

Glycosylation Patterns

7-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-5-hydroxy-2-(4-{[glucoside]oxy}phenyl)-4H-chromen-4-one (FDB021744)
  • Core : Flavone (chromen-4-one with a phenyl substituent).
  • Glycosylation: Complex di-glycosylation (rhamnose and glucose units).
  • Key Differences: Flavone backbone (vs. pyrano[3,2-g]chromen-4-one). Dual glycosylation at positions 7 and 4'.
  • Implications : Multi-glycosylation enhances water solubility but may reduce membrane permeability compared to the target compound’s single glucoside .

Pyrano-Chromenone Derivatives

5-Hydroxy-6-(3-hydroxy-2-methylpropanoyl)-8,8-dimethyl-4-phenyl-pyrano[2,3-f]chromen-2-one
  • Core: Pyrano[2,3-f]chromen-2-one.
  • Key Differences :
    • Chromen-2-one backbone (vs. chromen-4-one).
    • Phenyl group at position 4 and acyl substituent at position 6.
  • Implications : The gem-dimethyl group at position 8 is shared with the target compound, suggesting steric effects that stabilize the pyran ring .

Data Table: Comparative Analysis of Structural Features

Compound Name Core Structure Substituents Glycosylation Molecular Weight (g/mol) Potential Bioactivity
Target Compound Pyrano[3,2-g]chromen-4-one 5-OH, 2,8,8-trimethyl, 7-O-β-D-glucopyranose Single glucoside ~500 (estimated) Antioxidant, Antimicrobial*
5-Hydroxy-6-methoxycoumarin 7-glucoside (FDB019423) Coumarin (chromen-2-one) 6-OCH₃, 7-O-glucoside Single glucoside 342.299 Anticoagulant
5-Hydroxy-3-(4-methoxyphenyl)-7-O-glucoside chromen-4-one Chromen-4-one 3-(4-OCH₃-phenyl), 7-O-glucoside Single glucoside 446.410 Anticancer*
7-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}... Flavone 5-OH, 2-(4-O-glucoside-phenyl), 7-O-di-glycoside (rhamnose + glucose) Dual glycosylation 564.499 Anti-inflammatory*
5-Hydroxy-6-(3-hydroxy-2-methylpropanoyl)-8,8-dimethyl-4-phenyl-pyrano[2,3-f]chromen-2-one Pyrano[2,3-f]chromen-2-one 4-phenyl, 6-acyl, 8,8-dimethyl None 358.347 Enzyme inhibition

*Bioactivity inferred from structural analogs.

Research Findings and Implications

  • Glycosylation and Solubility: The target compound’s single glucoside likely enhances water solubility compared to non-glycosylated analogs (e.g., pyrano[2,3-f]chromen-2-one derivatives) but less than multi-glycosylated flavones .
  • Methyl Groups and Stability: The gem-dimethyl group at position 8 is conserved in multiple pyrano-chromenones, suggesting a role in stabilizing the fused pyran ring .
  • Bioactivity Potential: Structural similarities to antimalarial glycosides (e.g., Compound 1 and 2 in ) imply possible antiparasitic activity, though experimental validation is needed .

Biological Activity

The compound 5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one is a complex flavonoid derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and case reports.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24O9\text{C}_{19}\text{H}_{24}\text{O}_{9}

This structure features a pyranocoumarin backbone with multiple hydroxyl groups that contribute to its biological activity.

1. Antioxidant Activity

Several studies have demonstrated the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

  • Mechanism : The presence of hydroxyl groups enhances the ability of the compound to scavenge free radicals.
  • Findings : In vitro assays showed that the compound exhibited significant DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants such as ascorbic acid .

2. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound's anti-inflammatory properties have been explored in various contexts.

  • Case Study : A study on lipopolysaccharide (LPS)-induced inflammation in macrophages indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Mechanism : It is believed that the compound inhibits NF-kB signaling pathways, thus reducing inflammation at the cellular level .

3. Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines.

  • Research Findings : In vitro studies revealed that the compound exhibited cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM .
  • Mechanism of Action : The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .

4. Antimicrobial Properties

The antimicrobial activity of this compound has also been reported against various pathogens.

  • Study Results : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL .
  • Potential Applications : These properties suggest possible applications in developing natural antimicrobial agents.

Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of NF-kB
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Q. What strategies are effective for optimizing the synthesis of this compound to enhance yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Begin with modular synthesis of the pyranochromenone core, followed by regioselective glycosylation. Use protective groups (e.g., benzyl or tert-butyldimethylsilyl) to shield hydroxyl groups during glycosidic bond formation, as demonstrated in analogous flavonoid glycoside syntheses .
  • Catalytic Optimization : Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during cyclization. Monitor reaction progress via HPLC to adjust stoichiometry and minimize byproducts .
  • Purification : Use preparative reverse-phase chromatography with acetonitrile/water gradients to isolate the target compound from structurally similar impurities .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve the stereochemistry of the glycosidic moiety and pyranochromenone core, as applied in analogous studies of pyrano[2,3-f]chromenones .
  • 2D NMR : Combine HSQC and HMBC to assign proton-carbon correlations, particularly for distinguishing overlapping signals in the aromatic and sugar regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI+) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How does the glycosidic linkage in this compound affect its bioavailability and metabolic stability?

Methodological Answer:

  • In Vitro Stability Assays : Incubate the compound with human liver microsomes and β-glucosidase to assess hydrolysis rates of the glycosidic bond. Compare with aglycone derivatives .
  • Permeability Studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp), correlating glycosylation with intestinal absorption .
  • Molecular Dynamics Simulations : Model interactions between the glycosylated compound and efflux transporters (e.g., P-glycoprotein) to predict bioavailability .

Q. What experimental frameworks are suitable for evaluating environmental persistence and ecotoxicological impacts?

Methodological Answer:

  • Fate and Transport Modeling : Use OECD 308 guidelines to measure biodegradation half-life in water-sediment systems. Monitor degradation products via LC-QTOF-MS .
  • Trophic Transfer Studies : Expose Daphnia magna and zebrafish embryos to sublethal concentrations, assessing bioaccumulation factors and oxidative stress biomarkers (e.g., catalase activity) .
  • QSAR Modeling : Predict ecological toxicity using quantitative structure-activity relationships based on logP and topological polar surface area .

Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?

Methodological Answer:

  • Meta-Analysis : Collate data from peer-reviewed studies (e.g., IC₅₀ values in cancer cell lines) and apply statistical tools (e.g., ANOVA) to identify variability sources (e.g., cell passage number, assay protocols) .
  • Standardized Assay Conditions : Re-evaluate bioactivity under controlled parameters (e.g., serum-free media, standardized incubation times) to reduce confounding factors .
  • Orthogonal Validation : Confirm mechanisms using CRISPR-edited cell lines (e.g., knockout models for suspected molecular targets) .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReference
Synthesis OptimizationProtective group chemistry, HPLC monitoringReaction temperature, catalyst loading
Structural ElucidationX-ray crystallography, 2D NMRCrystal quality, deuterated solvents
Environmental ImpactOECD 308 assays, QSAR modelingpH, organic carbon content
Bioactivity ValidationMeta-analysis, orthogonal assaysCell line authentication, reagent purity

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